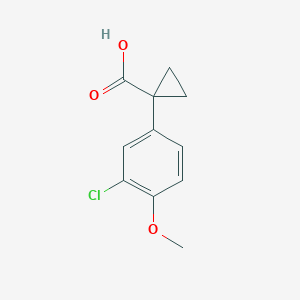

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid

Description

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid (CAS: 124276-34-2) is a cyclopropane-fused carboxylic acid derivative featuring a chloro substituent at the 3-position and a methoxy group at the 4-position of the phenyl ring. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties conferred by the cyclopropane ring and halogen-aryl substituents . Its synthesis typically involves cyclopropanation of substituted phenylacetates, with yields influenced by reaction conditions and substituent patterns .

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNNWPMZHGIFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936728-03-9 | |

| Record name | 1-(3-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanecarboxylic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic Acid

The synthesis of this compound typically involves cyclopropanation reactions and the incorporation of chlorinated and methoxy-substituted phenyl groups. Various methods have been explored to enhance yield and purity. For instance, recent studies have reported yields of up to 88% using phase transfer catalysts in the synthesis process .

Enzyme Inhibition

One of the primary applications of 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid is its role as an enzyme inhibitor. Studies have indicated that similar cyclopropane derivatives can act as inhibitors for monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The structural rigidity provided by the cyclopropane ring enhances binding affinity to enzymatic targets .

Antimicrobial Properties

Research has shown that compounds with similar structures exhibit antimicrobial activities. The presence of the chlorinated phenyl group may contribute to increased efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Applications

Preliminary studies suggest that derivatives of cyclopropane carboxylic acids may possess anti-inflammatory properties. The mechanism could involve modulation of inflammatory pathways through inhibition of specific enzymes involved in the inflammatory response .

Cancer Research

The compound's unique structure may also allow for interactions with cancer cell signaling pathways. Investigations into its potential as an anticancer agent are ongoing, focusing on its ability to inhibit tumor growth through targeted action on cellular mechanisms .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the positions and types of substituents on the phenyl ring. Key comparisons include:

Key Observations :

- Substituent Position : Methoxy groups at the 4-position (e.g., 1-(4-methoxyphenyl)) improve synthetic yields (88%) compared to ortho- or meta-substituted analogs, likely due to reduced steric interference .

- Halogen Effects : Chloro substituents, particularly at the 3-position, lower melting points (e.g., 84–86°C for 3-Cl vs. >100°C for dichloro analogs) and influence reactivity in downstream reactions .

- Metabolism : Cyclopropane rings in all analogs undergo enzymatic cleavage to form β-hydroxybutyric acid, but fluorinated derivatives exhibit slower degradation, suggesting enhanced pharmacokinetic stability .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating various biological pathways. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropane ring connected to a carboxylic acid group and a substituted aromatic ring. The presence of the chloro and methoxy groups on the phenyl ring contributes to its biological properties.

Chemical Structure

- Molecular Formula: CHClO

- Molecular Weight: 240.68 g/mol

- IUPAC Name: 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid

The biological activity of this compound primarily involves its interaction with specific cellular targets:

- Inhibition of Enzymatic Activity: Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. By inhibiting ACC, it can potentially alter lipid biosynthesis pathways, which is relevant in metabolic disorders .

- Modulation of Cellular Signaling Pathways: The compound's ability to influence signaling pathways related to cell growth and apoptosis has been observed in various studies. It may affect pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness in inhibiting the proliferation of cancer cell lines:

- Case Study 1: In vitro studies demonstrated that 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .

- Case Study 2: Another study reported its efficacy against prostate cancer cells (LNCaP), where it inhibited cell growth and induced G1 phase arrest .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Research Findings: In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced edema, suggesting its potential use in conditions like rheumatoid arthritis .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.